molecular formula C18H16N6O2S2 B2652537 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide CAS No. 1251632-26-4

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

Cat. No. B2652537
CAS RN: 1251632-26-4
M. Wt: 412.49
InChI Key: QYWUEUSIFOLZAC-UHFFFAOYSA-N
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Description

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16N6O2S2 and its molecular weight is 412.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Katsura et al. (1997) synthesized a series of compounds for antimicrobial activity against Helicobacter pylori, revealing that certain derivatives showed a significant increase in activity, highlighting the potential of these compounds in treating infections caused by H. pylori (Katsura et al., 1997).

Anti-inflammatory and Antinociceptive Properties

Selvam et al. (2012) explored the design, synthesis, and evaluation of thiazolopyrimidine derivatives, indicating significant antinociceptive and anti-inflammatory activities, which suggests their potential in developing new analgesic and anti-inflammatory drugs (Selvam et al., 2012).

Antiprotozoal Activity

Ismail et al. (2004) investigated novel dicationic imidazo[1,2-a]pyridines and related compounds for their antiprotozoal properties, showing strong DNA affinities and excellent in vitro and in vivo activities against protozoal infections, such as trypanosomiasis and malaria (Ismail et al., 2004).

Antifungal Effects

Research by Jafar et al. (2017) on derivatives containing heterocyclic compounds demonstrated antifungal activities against Aspergillus terreus and Aspergillus niger, indicating the potential use of these compounds in antifungal therapies (Jafar et al., 2017).

Anticonvulsant Agents

Severina et al. (2020) synthesized (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as possible anticonvulsants, indicating moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats, which could contribute to the development of new anticonvulsant medications (Severina et al., 2020).

properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S2/c1-10-6-11(2)20-16(19-10)24-17-21-12(8-27-17)7-15(25)23-18-22-13(9-28-18)14-4-3-5-26-14/h3-6,8-9H,7H2,1-2H3,(H,22,23,25)(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWUEUSIFOLZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

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